4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Description
Properties
Molecular Formula |
C21H18N6O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[[2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C21H18N6O3S/c22-19(29)14-3-5-16(6-4-14)24-18(28)13-31-21-26-25-20(15-7-9-23-10-8-15)27(21)12-17-2-1-11-30-17/h1-11H,12-13H2,(H2,22,29)(H,24,28) |
InChI Key |
JFCCDTSBNGSYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The triazole core is synthesized via cyclocondensation of furan-2-ylmethyl hydrazine with pyridin-4-yl thiosemicarbazide. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source Reference |
|---|---|---|---|
| Solvent | Ethanol/water (3:1) | 78 | |
| Temperature (°C) | 80–85 | – | |
| Catalyst | HCl (0.1 M) | – | |
| Reaction time (h) | 6 | – |
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbazide carbon, followed by cyclization. The product, 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is purified via recrystallization from ethanol (mp 189–192°C).
Thioether Linker Installation
Alkylation of Triazole-Thiol
The thiol group undergoes alkylation with bromoacetyl bromide to introduce the sulfanylacetyl spacer:
| Condition | Effect on Yield |
|---|---|
| Solvent: DCM vs. THF | DCM improves by 15% |
| Base: Et₃N vs. K₂CO₃ | Et₃N preferred |
| Temperature: 0°C vs. RT | 0°C reduces hydrolysis |
The intermediate bromoacetyl-triazole is isolated as a pale-yellow solid (mp 145–148°C).
Amide Coupling to Benzamide
Nucleophilic Acyl Substitution
The bromoacetyl intermediate reacts with 4-aminobenzamide under mild conditions:
| Parameter | Optimization Data |
|---|---|
| Solvent | DMF > DMSO > THF |
| Equivalents of amine | 1.2 eq ideal |
| Reaction time | 12–16 h |
Crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to afford white crystals (mp 213–215°C).
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 30 min) reduces coupling time from 12 h to 45 min, improving yield to 82%.
Solid-Phase Synthesis
Immobilizing 4-aminobenzamide on Wang resin enables iterative coupling, though yields are lower (68%) due to steric hindrance.
Characterization and Quality Control
Critical analytical data for the final compound:
| Method | Key Findings |
|---|---|
| ¹H NMR (DMSO-d₶) | δ 8.51 (d, Py-H), 7.89 (s, Triazole-H), 6.42 (m, Furan-H) |
| HPLC | Purity >98% (C₁₈, 70:30 MeOH/H₂O) |
| HRMS | [M+H]⁺ calc. 435.1421, found 435.1418 |
Challenges and Mitigation Strategies
-
Thiol Oxidation : Use of N₂ atmosphere and EDTA-stabilized buffers prevents disulfide formation.
-
Amide Hydrolysis : pH control (6.5–7.0) during coupling preserves benzamide integrity.
-
Byproduct Formation : Recrystallization from ethyl acetate/hexane removes acetylated impurities.
Scalability and Industrial Relevance
Pilot-scale synthesis (1 kg batch) achieved 74% yield using:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the triazole ring is susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Room temperature, 6 hours | Sulfoxide derivative | 65–70% | |
| m-CPBA | Dichloromethane, 0°C, 2 hours | Sulfone derivative | 85% |
Research Findings :
-
Sulfoxide formation occurs under mild conditions, while sulfone requires stronger oxidizing agents like m-CPBA.
-
Oxidation does not affect the pyridine or furan rings under these conditions.
Substitution Reactions
The sulfanyl group participates in nucleophilic substitution reactions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Alkyl halides (e.g., CH<sub>3</sub>I) | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | S-Alkylated triazole derivative | Modifying hydrophobicity |
| Aryl boronic acids | Pd(PPh<sub>3</sub>)<sub>4</sub>, Dioxane, 80°C | Cross-coupled aryl derivatives | Enhancing bioactivity |
Key Observations :
-
S-Alkylation improves membrane permeability in pharmacological studies.
-
Suzuki-Miyaura coupling introduces aromatic groups without degrading the triazole core.
Hydrolysis Reactions
The benzamide and acetyl groups undergo hydrolysis under acidic/basic conditions.
| Conditions | Site of Hydrolysis | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux, 8 hours | Acetamide linker | 4-Aminobenzamide + thioacetic acid | Irreversible cleavage |
| NaOH (10%), 60°C, 4 hours | Triazole-sulfanyl acetyl bond | Fragmented triazole and benzamide moieties | Low selectivity |
Mechanistic Insight :
-
Acidic hydrolysis targets the acetamide bond due to protonation of the carbonyl oxygen.
-
Alkaline conditions promote nucleophilic attack on the acetyl group.
Cycloaddition and Ring-Opening Reactions
The furan and pyridine rings enable cycloaddition reactivity.
| Reaction Type | Reagent/Conditions | Product | Significance |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, 100°C | Furan-maleic adduct | Functionalization for polymers |
| Photochemical [2+2] | UV light, CH<sub>3</sub>CN | Pyridine ring dimer | Rare due to aromatic stability |
Limitations :
-
Furan undergoes Diels-Alder reactions but requires electron-deficient dienophiles.
-
Pyridine’s aromaticity hinders most cycloadditions unless activated.
Reduction Reactions
Selective reduction of the triazole ring is challenging but feasible.
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| NaBH<sub>4</sub> | Ethanol, 25°C, 12 hours | No reaction | Triazole ring remains intact |
| LiAlH<sub>4</sub> | THF, 0°C → 25°C, 6 hours | Partial reduction to dihydrotriazole | Low yield (20%) |
Challenges :
-
The triazole ring’s stability limits reduction efficiency.
-
Harsher conditions lead to decomposition.
Biological Interactions (In Vitro)
The compound interacts with enzymes via hydrogen bonding and hydrophobic effects.
Structure-Activity Relationship (SAR) :
-
Pyridine enhances kinase inhibition by acting as a hydrogen-bond acceptor.
-
Sulfanyl groups improve solubility and binding to hydrophobic pockets .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Slow hydrolysis of acetamide | 48 hours |
| Human liver microsomes | Oxidative metabolism (CYP3A4) | 6 hours |
Implications :
Comparative Reactivity with Analogues
| Structural Feature | Reactivity Trend | Example |
|---|---|---|
| 4H-1,2,4-triazole | More reactive than 1,2,3-triazole | Faster S-alkylation |
| Pyridine vs. benzene | Enhanced electron-withdrawing | Higher oxidation resistance |
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has shown that derivatives of triazole compounds exhibit significant antifungal properties. A study focused on pyridine-sulfonamide derivatives with triazole substituents demonstrated enhanced efficacy against Candida species compared to traditional antifungals like fluconazole. Compounds similar to 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide have been synthesized and evaluated for their antifungal activity, showing minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against resistant strains .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The presence of the triazole ring in compounds has been linked to the inhibition of tumor growth and proliferation in various cancer cell lines. Studies indicate that certain triazole compounds can induce apoptosis in cancer cells through multiple pathways . The specific compound of interest may enhance these effects due to its unique structural features.
Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity. Triazoles are known to inhibit the growth of bacteria and fungi by targeting specific enzymes involved in cell wall synthesis and metabolism. The compound's mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
Fungicides and Herbicides
The triazole structure is prevalent in agricultural chemicals, particularly fungicides and herbicides. Compounds with similar structures have been utilized to control fungal pathogens in crops, enhancing yield and quality . The potential application of 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide as a fungicide could be explored further due to its biological activity profile.
Material Science
Polymer Chemistry
Triazole-containing compounds are increasingly being studied for their roles in polymer science. Their ability to form stable complexes with metals makes them suitable for developing advanced materials with specific properties. Research into the incorporation of such compounds into polymers could lead to materials with enhanced thermal stability and mechanical strength .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antifungal, anticancer, and antimicrobial properties; potential lead compounds for drug development. |
| Agricultural Science | Potential fungicide and herbicide; enhances crop yield and quality. |
| Material Science | Use in polymer chemistry for advanced materials; stability and mechanical enhancement. |
Mechanism of Action
The mechanism of action of 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural homology with the target molecule, differing primarily in substituents on the triazole ring or the acetyl-benzamide linker:
Substituent Effects on Activity
- Furan vs. Pyridinyl/Phenyl Groups : The furan-2-ylmethyl group in the target compound may enhance selectivity for enzymes with hydrophobic pockets, whereas pyridinyl or fluorophenyl substituents (e.g., ) could improve solubility or metabolic stability .
- Allyl vs.
Structure-Activity Relationships (SAR)
- Triazole Core : Essential for hydrogen bonding; removal reduces activity by >80% .
- Sulfanylacetyl Linker : Extends the molecule into hydrophilic regions of enzymatic pockets; shortening diminishes potency .
- Benzamide Group : Critical for π-stacking with aromatic residues in kinases; substitution at the para position (e.g., -NH₂, -Cl) enhances binding .
Biological Activity
The compound 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C21H19N5O3S
Molecular Weight: 421.47 g/mol
CAS Number: Not specified in the sources.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties , including antibacterial and antifungal activities. The presence of the triazole ring in the compound enhances its interaction with microbial targets. For instance, studies have shown that triazoles exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus species .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 3.125 μg/mL | |
| Escherichia coli | Moderate susceptibility | |
| Candida albicans | MIC: 3.125 μg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer properties . Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds containing triazole moieties have shown significant cytotoxicity against various cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
Several studies indicate that triazole-based compounds possess anti-inflammatory properties , which could be beneficial in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be significantly influenced by their structural components. For instance:
- Furan and Pyridine Substituents: The presence of furan and pyridine rings has been linked to enhanced biological activity due to their electron-withdrawing and donating effects, respectively.
- Sulfanyl Group: The sulfanyl group may contribute to the compound's ability to interact with biological targets effectively, enhancing its antimicrobial and anticancer properties .
Case Studies
-
Antimicrobial Evaluation:
A study evaluated a series of triazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that modifications to the triazole ring structure significantly impacted the effectiveness against both bacteria and fungi . -
Cytotoxicity Assays:
In vitro assays demonstrated that compounds similar to 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide showed promising cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
Q & A
Q. Optimization Table :
Basic: What analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and substituent positions (e.g., furan and pyridine protons) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry; Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC-1441403) provide reference structures .
- HPLC-MS : Assess purity (>95%) and detect byproducts from incomplete alkylation or coupling steps .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict binding interactions with bacterial enzyme targets?
Methodological Answer:
Target Identification : Similar compounds target enzymes like acps-pptase, critical for bacterial lipid biosynthesis .
Docking Workflow :
- Retrieve enzyme structures from PDB (e.g., 1QMG for acps-pptase).
- Optimize ligand geometry using DFT (e.g., Gaussian09 at B3LYP/6-31G* level).
- Perform blind docking (AutoDock Vina) to identify binding pockets .
Validation : Compare computational binding scores with experimental IC50 values from enzymatic assays .
Key Interaction : The pyridinyl group may form π-π stacking with bacterial enzyme residues, while the sulfanyl-acetyl chain could disrupt catalytic cysteine activity .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
Contradictions often arise from differences in assay conditions or target specificity. Mitigation strategies include:
Standardized Assays : Use consistent enzyme sources (e.g., recombinant acps-pptase vs. cell lysates) .
Control Compounds : Include reference inhibitors (e.g., cerulenin for acps-pptase) to calibrate activity .
Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to calculate accurate IC50 values .
Example : A study showing weak activity against Gram-negative bacteria may conflict with strong enzyme inhibition data due to poor membrane permeability. Use efflux pump inhibitors (e.g., PAβN) to clarify .
Basic: How do the pyridinyl and furanylmethyl substituents influence physicochemical properties?
Methodological Answer:
- Lipophilicity : Pyridinyl increases water solubility via hydrogen bonding, while the furanylmethyl group adds moderate hydrophobicity (logP ~2.5) .
- Electronic Effects : The electron-deficient pyridine ring stabilizes the triazole core, enhancing metabolic stability .
- Biological Interactions : Furan may participate in hydrophobic interactions with enzyme pockets, as seen in similar triazole derivatives .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified pyridine (e.g., 3-pyridinyl) or furan (e.g., tetrahydrofuran) groups .
Activity Profiling : Test analogs against bacterial strains (e.g., S. aureus, E. coli) and enzyme targets (e.g., acps-pptase) .
Data Correlation : Use QSAR models to link substituent descriptors (e.g., Hammett σ) with MIC values .
Key Finding : Bulkier substituents at the triazole 4-position (e.g., cycloheptyl) reduce activity, suggesting steric hindrance at the target site .
Advanced: What experimental and computational methods resolve tautomerism in the triazole core?
Methodological Answer:
- X-ray Diffraction : Confirm the dominant tautomer (e.g., 4H-1,2,4-triazole vs. 1H-1,2,3-triazole) in the solid state .
- NMR Titration : Monitor proton shifts in DMSO-d6 to identify tautomeric equilibria in solution .
- DFT Calculations : Compare relative energies of tautomers at the M06-2X/def2-TZVP level to predict stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
